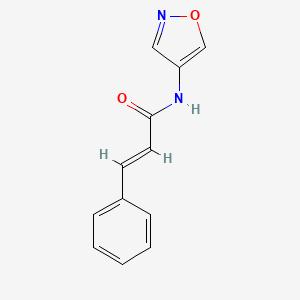

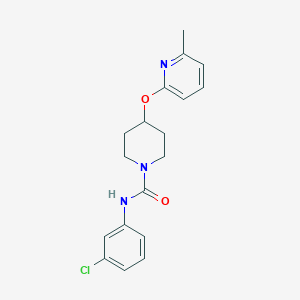

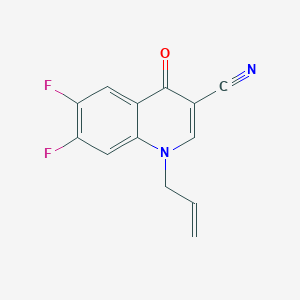

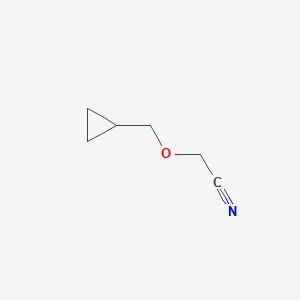

N-(3-chlorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide, also known as JNJ-31020028, is a chemical compound that has been developed for its potential use as a therapeutic agent. It is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

Scientific Research Applications

Molecular Interaction Studies

N-(3-chlorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is explored in the context of molecular interactions, particularly with the CB1 cannabinoid receptor. Shim et al. (2002) used molecular orbital methods to analyze its conformational behavior and interactions, revealing insights into its binding interactions and suggesting roles in steric binding and antagonist activity (Shim et al., 2002).

Synthesis Improvement

Research by Yang-Heon Song (2007) focused on optimizing the synthesis process for a related compound, which shares structural similarities with N-(3-chlorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide. This work contributes to the broader field of synthesizing similar chemical compounds efficiently (Song, 2007).

Renin Inhibition

A study by Mori et al. (2012) involved the design and identification of related compounds as renin inhibitors, demonstrating their potential in pharmacological contexts like blood pressure regulation (Mori et al., 2012).

Radioligand Development

Research on developing radioligands for studying brain receptors has also involved compounds structurally related to N-(3-chlorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide. Lan et al. (1996) focused on synthesizing and labeling an analog compound for potential use in Single Photon Emission Computed Tomography (SPECT) imaging (Lan et al., 1996).

Cannabinoid Receptor Antagonism

Research into cannabinoid receptor antagonists has featured compounds related to N-(3-chlorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide. Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, contributing to the understanding of these receptors' pharmacology (Lan et al., 1999).

properties

IUPAC Name |

N-(3-chlorophenyl)-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-13-4-2-7-17(20-13)24-16-8-10-22(11-9-16)18(23)21-15-6-3-5-14(19)12-15/h2-7,12,16H,8-11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOKSROFCMVOOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2367795.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2367799.png)

![[1-(1H-indazol-3-ylmethyl)-4-piperidyl]methanamine](/img/structure/B2367800.png)

![7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate](/img/structure/B2367802.png)

![N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2367807.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2367813.png)